2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolopyrazines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the chloro-ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions using chlorinated and ethoxylated benzene derivatives.
Attachment of the methylbenzylthio group: This can be done through nucleophilic substitution reactions, where a thiol group is introduced to the pyrazolopyrazine core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic ring or the pyrazolopyrazine core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine would depend on its specific interactions with biological targets. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
- 2-(3-Bromo-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
- 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylphenyl)thio]pyrazolo[1,5-a]pyrazine
Uniqueness
The uniqueness of 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the phenyl ring, along with the methylbenzylthio group, may confer distinct properties compared to similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-3-27-21-9-8-16(12-18(21)23)19-13-20-22(24-10-11-26(20)25-19)28-14-17-7-5-4-6-15(17)2/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMJWMNDQRQVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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